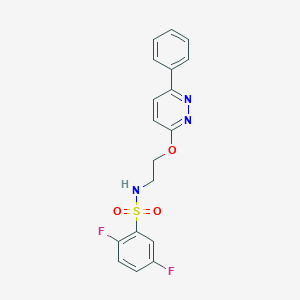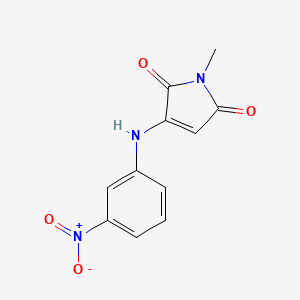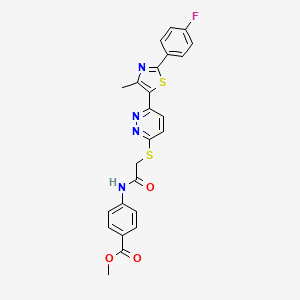
3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione
Descripción general
Descripción
3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione, also known as DMAPT, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. DMAPT is a small molecule inhibitor of the transcription factor NF-κB, which plays a critical role in regulating the immune response, inflammation, and cell survival.
Mecanismo De Acción
3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione inhibits the activity of the transcription factor NF-κB, which is a key regulator of the immune response, inflammation, and cell survival. NF-κB is activated in response to various stimuli including cytokines, pathogens, and stress, and regulates the expression of genes involved in cell proliferation, survival, and inflammation. This compound inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, which leads to the accumulation of IκBα and inhibition of NF-κB activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound induces apoptosis by activating the intrinsic apoptotic pathway, which involves the activation of caspases and the release of cytochrome c from mitochondria. This compound also inhibits angiogenesis by suppressing the expression of angiogenic factors such as VEGF and MMPs. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have antiviral activity by inhibiting the replication of several viruses including HIV, HCV, and influenza.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione has several advantages for lab experiments including its small molecular weight, high solubility, and stability. This compound can be easily synthesized and purified, and its activity can be measured using various assays including cell viability, apoptosis, and NF-κB activity assays. However, this compound also has some limitations for lab experiments including its low potency and specificity, which may require higher concentrations and longer treatment times to observe significant effects. In addition, this compound may have off-target effects on other signaling pathways, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the research on 3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione. One direction is to improve the potency and specificity of this compound by modifying its chemical structure or developing new analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo, which may help to optimize its dosing and administration for clinical use. In addition, this compound may be studied in combination with other drugs or therapies to enhance its efficacy and reduce its toxicity. Finally, this compound may be studied in various disease models to determine its therapeutic potential and mechanism of action in vivo.
Aplicaciones Científicas De Investigación
3-((2,4-dimethoxyphenyl)amino)-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione has been studied extensively for its potential therapeutic applications in various diseases including cancer, inflammation, and viral infections. In cancer research, this compound has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis. This compound has also been studied for its anti-inflammatory effects, which may be useful in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, this compound has been shown to have antiviral activity against several viruses including HIV, HCV, and influenza.
Propiedades
IUPAC Name |
3-(2,4-dimethoxyanilino)-1-(2-hydroxyethyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-20-9-3-4-10(12(7-9)21-2)15-11-8-13(18)16(5-6-17)14(11)19/h3-4,7-8,15,17H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSFXMFDGGXMMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=CC(=O)N(C2=O)CCO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-oxobutanoate](/img/structure/B3411596.png)
![1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-propylpentan-1-one](/img/structure/B3411607.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B3411611.png)
![ethyl 2-oxo-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetate](/img/structure/B3411617.png)
![1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-propylpentan-1-one](/img/structure/B3411618.png)
![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3411621.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B3411622.png)

![2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3411639.png)
![4-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid](/img/structure/B3411645.png)


![N-[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B3411666.png)
